molecular formula C21H17N3O4S B11003404 2-{[3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl]oxy}-N-(pyridin-4-ylmethyl)acetamide

2-{[3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl]oxy}-N-(pyridin-4-ylmethyl)acetamide

Cat. No.: B11003404
M. Wt: 407.4 g/mol
InChI Key: PSPYDARIKMGUHM-UHFFFAOYSA-N
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Description

2-{[3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl]oxy}-N-(pyridin-4-ylmethyl)acetamide is a complex organic compound that integrates several functional groups, including a thiazole ring, a chromenone moiety, and a pyridine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl]oxy}-N-(pyridin-4-ylmethyl)acetamide typically involves multiple steps:

    Formation of the Chromenone Moiety: The chromenone core can be synthesized through the Pechmann condensation, which involves the reaction of a phenol with a β-keto ester in the presence of a strong acid catalyst.

    Thiazole Ring Formation: The thiazole ring is usually synthesized via the Hantzsch thiazole synthesis, which involves the cyclization of a thioamide with an α-haloketone.

    Coupling Reactions: The chromenone and thiazole intermediates are then coupled through an ether linkage, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Final Acetamide Formation: The final step involves the reaction of the coupled intermediate with pyridin-4-ylmethylamine to form the acetamide linkage, often facilitated by a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the chromenone moiety, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives of the chromenone moiety.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound is investigated for its potential antimicrobial, anti-inflammatory, and anticancer activities. The presence of the thiazole and chromenone moieties, both known for their biological activities, makes it a promising candidate for drug development.

Medicine

In medicine, research focuses on its potential therapeutic applications. The compound’s ability to interact with various biological targets suggests it could be developed into a drug for treating infections, inflammation, or cancer.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its conjugated system.

Mechanism of Action

The mechanism by which 2-{[3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl]oxy}-N-(pyridin-4-ylmethyl)acetamide exerts its effects involves multiple pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in oxidative stress, inflammation, or cell proliferation.

    Pathways: It could modulate signaling pathways such as the NF-κB pathway, which is involved in inflammation, or the PI3K/Akt pathway, which is related to cell survival and growth.

Comparison with Similar Compounds

Similar Compounds

    2-{[3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl]oxy}-N-(pyridin-3-ylmethyl)acetamide: Similar structure but with a pyridin-3-ylmethyl group instead of pyridin-4-ylmethyl.

    2-{[3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl]oxy}-N-(pyridin-2-ylmethyl)acetamide: Similar structure but with a pyridin-2-ylmethyl group.

Uniqueness

The unique combination of the thiazole, chromenone, and pyridine moieties in 2-{[3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl]oxy}-N-(pyridin-4-ylmethyl)acetamide provides it with distinct chemical and biological properties. Its specific substitution pattern allows for unique interactions with biological targets, potentially leading to novel therapeutic applications.

Properties

Molecular Formula

C21H17N3O4S

Molecular Weight

407.4 g/mol

IUPAC Name

2-[3-(2-methyl-1,3-thiazol-4-yl)-2-oxochromen-7-yl]oxy-N-(pyridin-4-ylmethyl)acetamide

InChI

InChI=1S/C21H17N3O4S/c1-13-24-18(12-29-13)17-8-15-2-3-16(9-19(15)28-21(17)26)27-11-20(25)23-10-14-4-6-22-7-5-14/h2-9,12H,10-11H2,1H3,(H,23,25)

InChI Key

PSPYDARIKMGUHM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C2=CC3=C(C=C(C=C3)OCC(=O)NCC4=CC=NC=C4)OC2=O

Origin of Product

United States

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